1-(5-Bromo-2-methoxy-benzyl)-azocane

Description

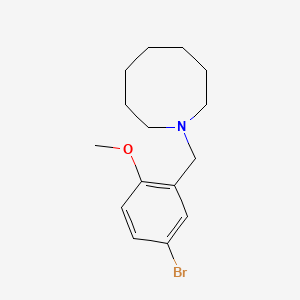

1-(5-Bromo-2-methoxy-benzyl)-azocane is a nitrogen-containing heterocyclic compound featuring an 8-membered azocane ring substituted with a 5-bromo-2-methoxybenzyl group.

Properties

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]azocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-18-15-8-7-14(16)11-13(15)12-17-9-5-3-2-4-6-10-17/h7-8,11H,2-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWBSNLQHCEMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxy-benzyl)-azocane typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with azocane under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxy-benzyl)-azocane undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

1-(5-Bromo-2-methoxy-benzyl)-azocane has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-benzyl)-azocane involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine

- Structural Differences : Replaces the 8-membered azocane ring with a 5-membered pyrrolidine ring.

- Synthesis and Availability : Discontinued in commercial catalogs (CymitQuimica), suggesting challenges in synthesis or stability compared to azocane derivatives .

- Physicochemical Properties : The smaller pyrrolidine ring may reduce steric hindrance but limit conformational flexibility compared to azocane. The bromo and methoxy groups retain similar electronic effects.

- Biological Relevance : Pyrrolidine derivatives are common in drug design (e.g., kinase inhibitors), but the azocane analog’s larger ring could enhance binding to larger enzyme pockets .

1-(2-Methylbenzyl)-azocane (Compound 5f)

- Structural Differences : Substitutes the 5-bromo-2-methoxybenzyl group with a simpler 2-methylbenzyl moiety.

- Synthesis : Synthesized via alkylation of azocane with 2-methylbenzyl bromide (93% yield), indicating robust synthetic accessibility compared to the bromo/methoxy analog, which may require more complex protection/deprotection steps .

- Physicochemical Properties : The absence of bromo and methoxy groups reduces molecular weight (MW = 218.19 g/mol vs. ~315 g/mol for the target compound) and lipophilicity (clogP ~3.5 vs. ~4.5 estimated for the bromo/methoxy derivative).

- Spectroscopic Data : NMR signals for the azocane ring (δ 1.75–1.49 ppm, 10H) and benzyl group (δ 7.38–7.16 ppm) are comparable, but the target compound’s substituents would introduce distinct shifts (e.g., methoxy at ~δ 3.8 ppm) .

1-(1,2-Diphenylethyl)-azocane (Compound 4)

- Structural Differences : Features a bulky 1,2-diphenylethyl group instead of the bromo/methoxybenzyl group.

- Synthesis : Prepared via Grignard addition to an azocane carbonyl precursor (87% yield). The target compound’s synthesis would likely follow a different pathway due to its benzyl halide starting material .

- Biological Implications : The diphenylethyl group may enhance π-π stacking interactions but reduce solubility. The bromo/methoxy substituents in the target compound could offer hydrogen-bonding capabilities absent in this analog .

Azocane-Containing AChE Inhibitors (Compounds 64–66)

- Structural Differences : Hybrid molecules combining azocane with xanthine cores (e.g., compound 65: IC₅₀ = 0.089 μM for AChE inhibition).

- Functional Insights : The azocane ring’s bulkiness improves AChE binding affinity compared to smaller rings (e.g., piperidine). The target compound’s benzyl group may similarly enhance interactions with hydrophobic enzyme pockets .

Discussion of Substituent Effects

- Methoxy Group : Provides electron-donating resonance effects, which may stabilize charge interactions in enzyme active sites.

- Azocane vs. Pyrrolidine : The 8-membered azocane ring offers greater flexibility and surface area for hydrophobic interactions compared to pyrrolidine, though it may introduce synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.